molecular formula C11H14F2OS B12645565 3-iso-Butoxy-4,5-difluorophenyl methyl sulfide CAS No. 1443335-25-8

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide

Cat. No.: B12645565
CAS No.: 1443335-25-8
M. Wt: 232.29 g/mol
InChI Key: MYZAPVPARZHPFS-UHFFFAOYSA-N
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Description

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide is an organic compound with the molecular formula C11H14F2OS. This compound is characterized by the presence of a butoxy group, two fluorine atoms, and a methyl sulfide group attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iso-Butoxy-4,5-difluorophenyl methyl sulfide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,5-difluorophenol and iso-butyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-iso-Butoxy-4,5-difluorophenyl methyl sulfide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 3-iso-Butoxy-4-fluorophenyl methyl sulfide
  • 3-iso-Butoxy-4,5-dichlorophenyl methyl sulfide
  • 3-iso-Butoxy-4,5-dimethylphenyl methyl sulfide

Uniqueness

3-iso-Butoxy-4,5-difluorophenyl methyl sulfide is unique due to the presence of both butoxy and difluorophenyl groups, which confer distinct chemical properties such as increased lipophilicity and reactivity compared to similar compounds.

Properties

CAS No.

1443335-25-8

Molecular Formula

C11H14F2OS

Molecular Weight

232.29 g/mol

IUPAC Name

1,2-difluoro-3-(2-methylpropoxy)-5-methylsulfanylbenzene

InChI

InChI=1S/C11H14F2OS/c1-7(2)6-14-10-5-8(15-3)4-9(12)11(10)13/h4-5,7H,6H2,1-3H3

InChI Key

MYZAPVPARZHPFS-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C(=CC(=C1)SC)F)F

Origin of Product

United States

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